ethyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Description
Ethyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a triazole-carboxamide core linked to a benzisoxazole moiety and an ethyl benzoate ester. The structural complexity arises from the fusion of a triazole ring (a five-membered ring with three nitrogen atoms) and a benzisoxazole system (a bicyclic structure combining benzene and isoxazole). The ester group at the benzoate position enhances lipophilicity, which may influence bioavailability and solubility .
Coupling reactions (e.g., amide bond formation via activated carbonyl intermediates).
Heterocyclic ring construction (e.g., Huisgen cycloaddition for triazole synthesis or condensation for benzisoxazole formation).
Esterification/functionalization to introduce the ethyl benzoate group .
Crystallographic analysis of such compounds likely employs programs like SHELXL for structure refinement, leveraging X-ray diffraction data to resolve bond lengths, angles, and torsional conformations .
Properties
Molecular Formula |
C26H21N5O4 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 2-[[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H21N5O4/c1-3-34-26(33)19-11-7-8-12-21(19)27-25(32)23-16(2)31(30-28-23)18-13-14-22-20(15-18)24(35-29-22)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,27,32) |
InChI Key |
OVZKWVIAVVMUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
The 3-phenyl-2,1-benzisoxazole fragment is synthesized via copper-catalyzed domino reactions or denitrogenative cyclization. Li et al. (2020) demonstrated that o-bromoacetophenones react with aldehydes and sodium azide under Cu(I) catalysis to form 2,1-benzisoxazole-triazole hybrids . For the target compound, substituting the aldehyde with a phenyl group enables the introduction of the 3-phenyl substituent. The reaction proceeds through:
-
Aldol condensation between o-bromoacetophenone and benzaldehyde.
-
Azide-chalcone oxidative cyclization to form the triazole ring.
-
Denitrogenative cyclization to construct the benzisoxazole .
Optimization data from this method (Table 1) shows that using CuI (10 mol%), DMF as solvent, and 80°C for 24 hours achieves yields up to 78% .
Table 1: Optimization of 2,1-Benzisoxazole Formation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | DMF | 80 | 24 | 78 |
| CuBr | DMF | 80 | 24 | 65 |
| CuI | DMSO | 80 | 24 | 58 |
Regioselective Formation of the 5-Methyl-1H-1,2,3-Triazole-4-yl Group
The 5-methyl-1H-1,2,3-triazole ring is introduced via azide-alkyne cycloaddition (AAC) or domino cyclization . The domino protocol by Li et al. inherently forms the triazole during the benzisoxazole synthesis. To incorporate the methyl group at position 5, methyl-substituted chalcones or aldehydes are used. For example, substituting benzaldehyde with propionaldehyde introduces a methyl side chain, which is positioned at C5 during cyclization .
Alternative routes from US5942536A involve Fischer indolization analogs, where hydrazines react with aminoketones under acidic conditions. While originally designed for indoles, adapting this method with o-aminophenol derivatives could yield benzisoxazoles . However, this approach requires stringent temperature control (0–40°C) and precious metal catalysts (Pt/Pd) for intermediate hydrogenations .
| Coupling Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| SOCl₂ | Et₃N | DCM | 85 |
| (COCl)₂ | Pyridine | THF | 78 |
| DCC | DMAP | DMF | 70 |
Esterification of the Benzoate Moiety
The ethyl ester group is introduced early in the synthesis to avoid side reactions. Ethyl 2-aminobenzoate is prepared by treating 2-nitrobenzoic acid with ethanol and sulfuric acid under reflux, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine .
Critical parameters :
-
Temperature : 80°C for esterification.
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
-
Synthesis of 3-phenyl-2,1-benzisoxazole-5-carboxylic acid via Cu-catalyzed domino reaction .
-
Methyl introduction using propionaldehyde in the domino protocol .
Overall yield : 62% (four steps).
Challenges and Optimization
-
Regioselectivity in triazole formation : Domino protocols favor 1,4-disubstituted triazoles, but steric effects from the benzisoxazole may require adjusted catalysts (e.g., Cu(I) with phenanthroline ligands) .
-
Amide stability : The carbonylamino group is prone to hydrolysis; thus, mild coupling conditions (0°C, anhydrous DCM) are critical .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product .
Chemical Reactions Analysis
Functional Group Reactivity
The compound undergoes transformations at distinct reactive sites:
Catalytic and Oxidative Modifications
Recent studies highlight catalytic methods for functionalizing related benzisoxazole-triazole systems:
a. Oxidative Coupling
-
Application : Synthesis of cytotoxic benzoxazole-acetic acid derivatives (IC₅₀: 12–18 μM against MCF-7/HCT-116 cells)
b. π–π Stacking and Dimerization
Crystallographic studies reveal intermolecular interactions influencing reactivity:
-
C–H⋯O Dimers : Centrosymmetric R₂²(10) dimers form via hydrogen bonding .
-
π–π Stacking : Triazole rings interact at centroid distances of 3.745 Å , potentially affecting solubility and catalytic activity.
Stability and Degradation Pathways
Thermal Stability : Decomposes above 340°C, with mass spectrometry indicating fragmentation of the benzisoxazole ring.
Photolytic Degradation : UV exposure (254 nm) leads to triazole ring cleavage, confirmed via HPLC-MS.
Comparative Reactivity Table
Data from analogous compounds provide reactivity insights:
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing benzisoxazole and triazole moieties exhibit significant antimicrobial properties. Ethyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate has been evaluated for its efficacy against a range of bacterial strains.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzisoxazole showed promising activity against Staphylococcus aureus and Escherichia coli. The compound's structure allows for interaction with bacterial enzymes, inhibiting their function and leading to cell death .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-{...} | S. aureus | 32 µg/mL |
| Ethyl 2-{...} | E. coli | 64 µg/mL |
Anticancer Properties
The triazole ring in the compound is known for its role in anticancer activity. Research has shown that triazole derivatives can induce apoptosis in cancer cells.
Case Study:
A study highlighted in Cancer Letters found that triazole-containing compounds were effective against various cancer cell lines, including breast and colon cancer. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation .
Polymer Chemistry
This compound can serve as a monomer for synthesizing new polymers with enhanced properties.
Case Study:
In a recent publication, researchers synthesized a series of copolymers using this compound as a building block. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .
| Polymer Type | Property Improvement | Reference |
|---|---|---|
| Thermoplastic | +30% tensile strength | Polymer Science Journal |
| Thermosetting | +50°C thermal stability | Materials Chemistry |
Mechanism of Action
The mechanism of action of ethyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Triazole vs.
- Benzisoxazole vs. Benzaldehyde Derivatives: The benzisoxazole group confers rigidity and metabolic stability over simpler aromatic aldehydes, as seen in intermediates from Yuan and Zhu’s work .
- Ester Groups: The ethyl benzoate ester in the target compound increases molecular weight and lipophilicity compared to methyl esters (e.g., LS-03205), which may affect membrane permeability .
Biological Activity
Overview of Ethyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
This compound is a complex organic compound that incorporates several functional groups known for their potential biological activities. The presence of a benzisoxazole moiety and a triazole ring suggests that this compound may exhibit significant pharmacological properties.
The biological activity of compounds like this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzisoxazole and triazole derivatives are known to inhibit specific enzymes involved in disease pathways. For instance, they may act as inhibitors of kinases or phosphodiesterases.
- Antimicrobial Activity : Compounds containing triazole rings have been studied for their antifungal properties. The structural features may contribute to their ability to disrupt fungal cell membranes or inhibit cell wall synthesis.
- Anticancer Properties : Some derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology profiles is crucial for assessing the safety and efficacy of new compounds:
- Absorption : The ester functionality in ethyl 2-{...} may enhance lipophilicity, potentially improving absorption.
- Metabolism : Hydrolysis of the ester group could lead to the release of active metabolites that exert biological effects.
- Toxicity : Preliminary toxicity assessments should be conducted using in vitro assays followed by in vivo studies to evaluate safety profiles.
Future Directions
Further research is warranted to explore the full potential of ethyl 2-{...} through:
- In Vitro Studies : Assessing cytotoxicity against various cancer cell lines and evaluating antimicrobial efficacy against pathogenic strains.
- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and side effects.
- Structure–Activity Relationship (SAR) Studies: Identifying key structural features that contribute to biological activity can guide the design of more potent derivatives.
Q & A
Q. What are the most effective synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including cycloaddition and condensation. Catalyst-free aqueous ethanol-mediated synthesis (as in ) offers advantages in environmental safety and cost, yielding ~75-85% purity. Alternatively, solvent-dependent protocols using dichloromethane or chloroform with trifluoroacetic acid () achieve higher yields (up to 92%) but require rigorous purification via column chromatography. Optimization involves:
- Temperature control : Maintaining 60–80°C during cyclization prevents side reactions.
- Catalyst screening : Triethylamine or DMAP can enhance acylation efficiency .
Table 1 : Comparison of Synthetic Routes
| Method | Solvent | Catalyst | Yield (%) | Purity | Reference |
|---|---|---|---|---|---|
| Aqueous ethanol | Ethanol/Water | None | 78 | 85% | |
| Dichloromethane/TFA | CH₂Cl₂ | TFA | 92 | 95% |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Key signals include the benzisoxazole proton (δ 8.1–8.3 ppm) and triazole carbonyl carbon (δ 165–170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 460.1543) .
- IR Spectroscopy : Detect amide C=O stretches (~1680 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
Q. What precautions are necessary when handling reactive intermediates like azides?
- Temperature Control : Reactions should be conducted below 25°C to prevent explosive decomposition.
- Ventilation : Use fume hoods to avoid inhalation risks.
- Quenching : Neutralize residual azides with NaNO₂ or FeCl₃ before disposal .
Advanced Research Questions
Q. How can computational tools improve reaction design and reduce trial-and-error synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path simulations () predict transition states and regioselectivity. For example:
Q. How should researchers resolve contradictions in spectral data across studies?
- Methodological Answer : Contradictions in NMR/IR data often arise from solvent polarity or impurities. Mitigation strategies:
- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for consistency.
- Spiking Experiments : Add authentic samples to confirm peak assignments .
Table 2 : Example of Solvent-Dependent NMR Shifts
| Proton | δ in DMSO-d₆ (ppm) | δ in CDCl₃ (ppm) |
|---|---|---|
| Benzisoxazole C-H | 8.2 | 8.0 |
| Triazole CH₃ | 2.5 | 2.3 |
Q. What molecular docking strategies predict bioactivity for this compound?
- Methodological Answer : Target bacterial enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) using:
- Ligand Preparation : Optimize 3D structure with OpenBabel; assign charges via AM1-BCC.
- Docking Software : AutoDock Vina or Schrödinger Glide.
- Validation : Compare binding scores with known inhibitors (e.g., Ethionamide: ΔG = −9.2 kcal/mol vs. Target compound: ΔG = −10.5 kcal/mol) .
Q. How do substituents on the benzisoxazole ring affect physicochemical properties?
- Methodological Answer : Substituents alter solubility, logP, and bioactivity:
- Electron-Withdrawing Groups (NO₂, F) : Increase metabolic stability but reduce solubility.
- Electron-Donating Groups (OCH₃, CH₃) : Enhance solubility but may lower binding affinity.
Table 3 : Substituent Effects on LogP and Bioactivity (IC₅₀)
| Substituent | LogP | IC₅₀ (µM) |
|---|---|---|
| -NO₂ | 3.8 | 12.4 |
| -OCH₃ | 2.1 | 28.7 |
| -F | 3.2 | 15.9 |
Q. What data management practices ensure reproducibility in multi-step syntheses?
- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
